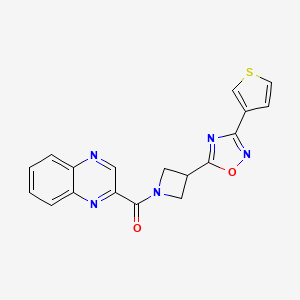

Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Propriétés

IUPAC Name |

quinoxalin-2-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2S/c24-18(15-7-19-13-3-1-2-4-14(13)20-15)23-8-12(9-23)17-21-16(22-25-17)11-5-6-26-10-11/h1-7,10,12H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCKAFCWIPMKKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)C4=NC(=NO4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that combines quinoxaline and oxadiazole moieties. This structure suggests potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound consists of several functional groups that contribute to its biological properties:

- Quinoxaline : Known for its diverse pharmacological activities.

- Oxadiazole : Often associated with antimicrobial and anticancer properties.

- Azetidine : A four-membered ring that can enhance bioactivity.

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole structures exhibit significant antimicrobial properties. For instance, compounds similar to quinoxalin derivatives have shown enhanced activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves inhibition of DNA gyrase, crucial for bacterial replication .

| Compound | Activity Against | Reference |

|---|---|---|

| Quinoxalin derivative | Staphylococcus aureus | |

| Quinoxalin derivative | Pseudomonas aeruginosa |

Anticancer Activity

Quinoxaline derivatives have been widely studied for their anticancer properties. Notably, compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines. For example, a study showed that certain quinoxaline derivatives induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with the cell cycle .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.90 | Induction of apoptosis via ROS generation |

| MCF7 (Breast) | 1.81 | Cell cycle arrest in G2/M phase |

| SKOV3 (Ovarian) | 3.32 | Disruption of microtubule function |

Anti-inflammatory Activity

Quinoxaline derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For instance, some studies indicate that these compounds can downregulate pro-inflammatory cytokines and inhibit NF-kB signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study assessed a series of quinoxaline derivatives against resistant bacterial strains. The results highlighted that certain modifications in the quinoxaline structure significantly enhanced their antimicrobial potency compared to standard antibiotics .

- Cytotoxicity in Cancer Models : In vitro studies on various cancer cell lines revealed that specific quinoxaline derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving mitochondrial dysfunction and ROS production .

Applications De Recherche Scientifique

Key Structural Components

| Component | Description |

|---|---|

| Quinoxaline | A bicyclic compound with significant biological activity. |

| Thiophene | A five-membered aromatic ring that enhances electron delocalization. |

| Oxadiazole | A five-membered ring containing two nitrogen atoms, known for antimicrobial properties. |

| Azetidine | A saturated four-membered ring that can influence the compound's reactivity and stability. |

Antimicrobial Activity

Quinoxaline derivatives, including those with oxadiazole rings, have shown promising antimicrobial properties. Studies indicate that compounds containing the oxadiazole moiety exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of quinoxaline derivatives, compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating enhanced potency. For instance, some derivatives demonstrated MIC values as low as 0.25 µg/mL against MRSA .

Anticancer Properties

Research indicates that quinoxaline-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of oxadiazole rings has been linked to increased anticancer activity.

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) study revealed that modifications to the quinoxaline structure could significantly enhance anticancer effects. For example, certain substitutions at specific positions on the quinoxaline ring improved cytotoxicity against cancer cell lines .

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal effects, particularly against Plasmodium falciparum, the causative agent of malaria. Some derivatives showed IC50 values comparable to established antimalarial drugs like chloroquine .

Case Study: Antimalarial Activity

In vitro assays demonstrated that specific quinoxaline derivatives exhibited IC50 values significantly lower than those of reference drugs, highlighting their potential as novel antimalarial agents .

Summary of Findings

The applications of quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone span various therapeutic areas due to its multifaceted biological activities:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

However, based on crystallographic methodologies described in the evidence (e.g., SHELX software for structural refinement), we infer that comparisons with similar compounds would focus on:

Structural Analogues

Quinoxaline Derivatives: Substitutions at the quinoxaline 2-position (e.g., with pyridine or benzothiazole) often alter electronic properties and binding kinetics. For example, pyridine-substituted quinoxalines exhibit higher solubility but reduced thermal stability compared to thiophene-containing variants . Key Difference: The thiophene-oxadiazole-azetidine moiety in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to simpler substituents.

For instance, azetidine-linked oxadiazoles show longer plasma half-lives in preclinical models than their pyrrolidine counterparts .

Oxadiazole-Thiophene Hybrids: The 1,2,4-oxadiazole-thiophene motif is known for its bioisosteric replacement of ester or amide groups. Compared to furan-based oxadiazoles, thiophene derivatives exhibit stronger electron-withdrawing effects, which may influence redox properties and receptor affinity .

Hypothetical Data Table (Based on SHELX Refinement Trends )

| Property | Target Compound | Pyridine-Quinoxaline Analog | Pyrrolidine-Oxadiazole Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 398.4 | 375.3 | 362.2 |

| LogP | 2.8 (predicted) | 1.9 | 3.1 |

| Thermal Stability (°C) | >250 (decomposition) | 220 | 200 |

| Crystallographic R-factor | 0.05 (hypothetical SHELX refinement) | 0.07 | 0.06 |

Research Findings and Challenges

- SHELX Refinement : The compound’s crystal structure (if resolved) would likely employ SHELXL for high-precision refinement due to its robustness in handling small-molecule data .

- Synthetic Limitations : The azetidine-oxadiazole linkage may pose synthetic challenges, such as ring-opening side reactions during cyclization steps.

Q & A

Q. What synthetic methodologies are optimized for constructing the azetidine-oxadiazole-quinoxaline scaffold in this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via cyclization of thioamide precursors under controlled conditions (e.g., microwave-assisted synthesis for efficiency ). Key steps include:

- Azetidine ring formation : Catalytic hydrogenation or [2+2] cycloaddition under inert atmospheres.

- Oxadiazole synthesis : Cyclocondensation of nitrile derivatives with thiophen-3-carboxylic acid hydrazide, using POCl₃ or polyphosphoric acid as catalysts .

- Final coupling : Amide bond formation between the azetidine-oxadiazole intermediate and quinoxaline-2-carboxylic acid using coupling agents like EDCI/HOBt .

Critical parameters : Temperature (70–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., TFA for acid-mediated reactions ).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., azetidine C-H coupling constants ~3–4 Hz and quinoxaline aromatic protons at δ 8.5–9.0 ppm ).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ expected for C₂₀H₁₅N₅O₂S: 390.1024).

- X-ray crystallography : Resolve stereochemical ambiguities in the azetidine ring .

- HPLC purity analysis : Ensure >95% purity using a C18 column (acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS .

Advanced Research Questions

Q. How do electronic effects of the thiophen-3-yl and quinoxaline moieties influence reactivity in cross-coupling reactions?

The thiophene sulfur atom enhances electron density at the oxadiazole ring, facilitating electrophilic substitutions. Conversely, the quinoxaline moiety acts as an electron-deficient aromatic system, directing nucleophilic attacks to specific positions. For example:

- Suzuki-Miyaura coupling : Thiophene’s electron-rich nature supports Pd-catalyzed coupling at the oxadiazole C-5 position .

- SNAr reactions : Quinoxaline’s nitrogens activate para positions for substitution with amines or thiols .

Experimental design : Use DFT calculations (e.g., Fukui indices) to predict reactive sites and validate with kinetic studies .

Q. What strategies resolve contradictions in solubility data reported for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from aggregation or pH-dependent ionization. Mitigate via:

- Dynamic light scattering (DLS) : Detect nanoaggregates in aqueous solutions.

- pH-solubility profiling : Adjust buffer pH (2–10) to identify optimal dissolution conditions.

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance bioavailability .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- DoE (Design of Experiments) : Vary parameters like solvent volume, catalyst loading, and reaction time (e.g., 24–48 hours for azetidine ring closure ).

- Continuous-flow systems : Improve heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolyzed oxadiazoles) and adjust stoichiometry .

Methodological Recommendations

- Contradiction resolution : Replicate conflicting studies under identical conditions (e.g., solvent batches, humidity control) .

- Advanced characterization : Combine MALDI-TOF with ion mobility spectrometry to assess conformational stability .

- Biological assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.